molecular formula C9H14N2O3 B13489438 N-(furan-2-yl)(tert-butoxy)carbohydrazide

N-(furan-2-yl)(tert-butoxy)carbohydrazide

Katalognummer: B13489438
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: ZOXMUMXBTBTPLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a furan ring, a tert-butoxy group, and a carbohydrazide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N-(furan-2-yl)(tert-butoxy)carbohydrazide typically involves the reaction of furan-2-carbohydrazide with tert-butyl chloroformate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

N-(furan-2-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its biological activity makes it a candidate for studies related to enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and aggregation-induced emission.

Wirkmechanismus

The mechanism of action of N-(furan-2-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and carbohydrazide moiety play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-(furan-2-yl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:

    N-(propan-2-yl)(tert-butoxy)carbohydrazide: This compound has a similar structure but with a propan-2-yl group instead of a furan ring.

    N-(oxan-4-yl)(tert-butoxy)carbohydrazide: This compound features an oxan-4-yl group in place of the furan ring. The uniqueness of this compound lies in its furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H14N2O3

Molekulargewicht

198.22 g/mol

IUPAC-Name

tert-butyl N-amino-N-(furan-2-yl)carbamate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)11(10)7-5-4-6-13-7/h4-6H,10H2,1-3H3

InChI-Schlüssel

ZOXMUMXBTBTPLL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C1=CC=CO1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.